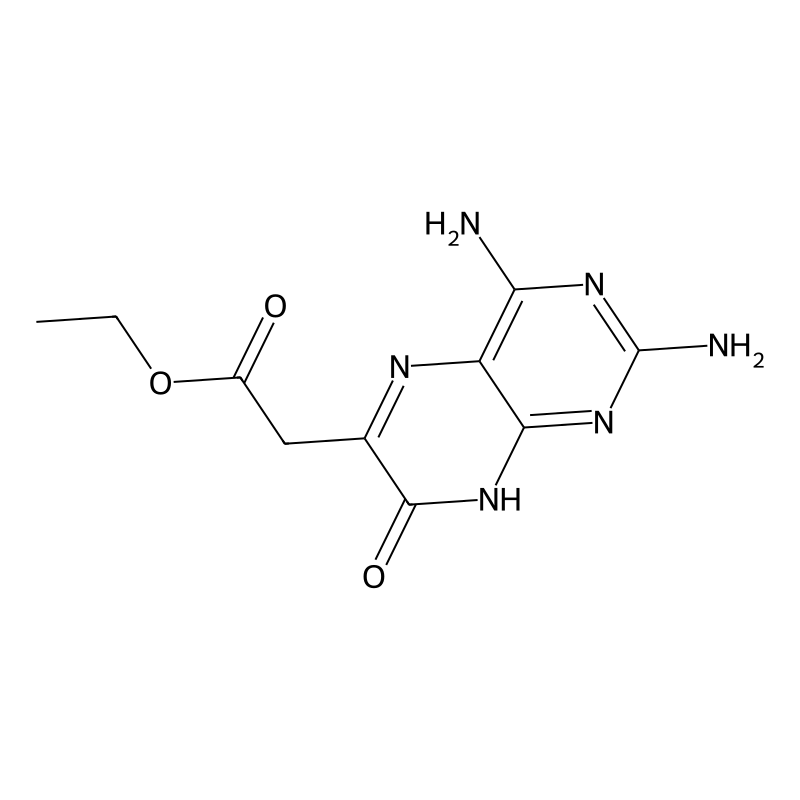

2,4-Diamino-7-hydroxy-6-pteridineacetic Acid Ethyl Ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,4-Diamino-7-hydroxy-6-pteridineacetic Acid Ethyl Ester is a chemical compound with the molecular formula and a molecular weight of 264.24 g/mol. It is characterized by its pteridine structure, which is a bicyclic compound containing nitrogen atoms. This compound is significant in biochemical research and has applications in various fields, including pharmacology and biochemistry. Its CAS number is 6272-88-4, indicating its unique identification in chemical databases .

The chemical reactivity of 2,4-Diamino-7-hydroxy-6-pteridineacetic Acid Ethyl Ester primarily involves its amino and hydroxy functional groups. It can undergo typical reactions such as:

- Acylation: The amino groups can react with acyl chlorides to form amides.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Reduction: The nitro groups may be reduced to amines under specific conditions.

These reactions are essential for modifying the compound for various applications in drug development and synthesis of related compounds.

Research indicates that 2,4-Diamino-7-hydroxy-6-pteridineacetic Acid Ethyl Ester exhibits biological activities that may include:

- Antimicrobial Properties: It has been studied for its potential effects against various bacterial strains.

- Antitumor Activity: Some studies suggest it may have effects on cancer cell lines, although specific mechanisms are still under investigation.

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

These biological activities make it a compound of interest for further pharmacological studies and potential therapeutic applications.

The synthesis of 2,4-Diamino-7-hydroxy-6-pteridineacetic Acid Ethyl Ester typically involves several steps:

- Condensation Reactions: Starting materials such as 2,4,5-triamino-6-hydroxy-pyrimidine are reacted with appropriate acylating agents or other pteridine derivatives.

- Purification: The crude product is purified using techniques like recrystallization or chromatography to isolate the desired ester form.

- Characterization: Analytical methods such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are used to confirm the structure and purity of the synthesized compound .

2,4-Diamino-7-hydroxy-6-pteridineacetic Acid Ethyl Ester has various applications, including:

- Pharmaceutical Development: Used as a precursor in the synthesis of antifolate drugs and other therapeutic agents.

- Biochemical Research: Employed in studies involving enzyme activity and metabolic pathways.

- Agricultural Chemistry: Investigated for potential use in developing herbicides or plant growth regulators.

Its versatility in these fields highlights its importance as a chemical compound.

Interaction studies involving 2,4-Diamino-7-hydroxy-6-pteridineacetic Acid Ethyl Ester focus on its binding affinities with biological targets:

- Enzyme Interactions: Studies assess how the compound interacts with enzymes related to folate metabolism.

- Protein Binding: Investigations into how well this compound binds to plasma proteins can provide insights into its pharmacokinetics.

Understanding these interactions is crucial for predicting the biological behavior of the compound in living systems.

Several compounds share structural similarities with 2,4-Diamino-7-hydroxy-6-pteridineacetic Acid Ethyl Ester. Below is a comparison highlighting their uniqueness:

The uniqueness of 2,4-Diamino-7-hydroxy-6-pteridineacetic Acid Ethyl Ester lies in its specific combination of amino and hydroxy groups on the pteridine ring, which influences its biological activity and potential applications compared to these similar compounds.

Pteridine Ring Formation Strategies

The synthesis of 2,4-diamino-7-hydroxy-6-pteridineacetic acid ethyl ester relies fundamentally on well-established pteridine ring formation methodologies that have been refined over decades of organic synthesis research. The most prevalent approach for constructing the pteridine core involves the Gabriel-Isay condensation reaction, which represents a cornerstone methodology in pteridine chemistry [1]. This condensation process involves the reaction of 5,6-pyrimidinediamines with compounds containing 1,2-dicarbonyl functionality, providing a versatile route to substituted pteridines [1].

The traditional Gabriel-Isay condensation methodology proceeds through a carefully orchestrated sequence of nucleophilic attacks and cyclization reactions. The mechanistic pathway involves an initial nucleophilic attack by the more reactive amino group at the more reactive carbonyl functionality, followed by ring closure via a similar condensation reaction [1]. This process encompasses two dehydration steps in the reaction sequence, with the isomeric product distribution being dependent on the relative reactivity of the amine and carbonyl functionalities [1]. Under acidic conditions, particularly at pH values between 3.0 and 5.5, the reaction preferentially yields the 7-substituted isomer as the major product [1].

A particularly significant advancement in pteridine synthesis involves the reaction of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone under strictly controlled conditions. This methodology has proven especially valuable for the synthesis of 2,4-diamino-6-hydroxymethylpteridine, which serves as a crucial intermediate for further functionalization [2] [3]. The reaction is optimally conducted at pH 5.5±0.2, which assists in preferentially favoring the formation of the desired isomer over alternative regioisomers [3]. Under these controlled conditions, the reaction can achieve yields ranging from 40-50% while maintaining excellent regioselectivity [2].

The implementation of molecular oxygen substitution for reaction air during the pteridine synthesis step has demonstrated substantial improvements in both yield and selectivity [2]. When combined with precise pH regulation between 2.5 and 5.4, with an optimal pH of approximately 3.0, this modification can produce the desired 2,4-diamino-6-hydroxymethylpteridine over its 7-substituted isomer in a ratio of approximately 20:1 [2]. These optimized conditions can reduce reaction times from the traditionally lengthy procedures to 3-6 hours while increasing yields to 60-75% of the desired isomer [2].

Ethyl Ester Functionalization Techniques

The introduction of ethyl ester functionality into pteridine structures requires careful consideration of the unique reactivity patterns exhibited by these heterocyclic systems. Traditional esterification methodologies must be adapted to accommodate the electron-deficient nature of the pteridine ring system and the potential for competitive side reactions [4].

The standard Fischer esterification approach involves the reaction of carboxylic acids with ethanol in the presence of an acid catalyst, typically concentrated sulfuric acid [4]. For pteridine-containing substrates, this methodology requires modification to prevent degradation of the sensitive heterocyclic system. The esterification reaction is inherently slow and reversible, requiring careful optimization of reaction conditions to achieve acceptable yields [4]. The equilibrium nature of this process necessitates the use of excess alcohol or removal of water to drive the reaction toward product formation [4].

Alternative approaches to ethyl ester formation involve the use of more reactive acylating agents. The conversion of pteridine carboxylic acids to their corresponding acid chlorides, followed by treatment with ethanol, provides a more efficient route to ethyl ester products. However, this methodology requires careful handling due to the potential for hydrolysis and the need for anhydrous conditions throughout the reaction sequence.

The functionalization of pteridine rings at the 6-position with acetic acid ethyl ester moieties can be accomplished through alkylation reactions using appropriate haloacetate derivatives. This approach allows for the direct introduction of the complete side chain in a single synthetic operation, though it requires the presence of suitable nucleophilic sites on the pteridine ring system.

Modern Synthetic Innovations

Solid-Phase Synthesis Approaches

The development of solid-phase synthesis methodologies for pteridine derivatives represents a significant advancement in the field, offering advantages in terms of purification, automation potential, and the ability to generate compound libraries [5] [6]. The solid-phase approach involves the linking of pre-formed pyrimidine units through thioether connections at the 2 or 4 positions to polystyrene resin supports [5] [6].

The solid-phase methodology begins with the attachment of pyrimidine precursors to the polymer support through carefully designed linker strategies. The thioether linkage provides sufficient stability for subsequent synthetic manipulations while remaining cleavable under appropriate conditions [5] [6]. Following attachment, the second ring of the pteridine system is constructed through cyclization reactions performed on the solid support [5] [6].

The advantages of solid-phase synthesis extend beyond simple purification considerations. The heterogeneous nature of the reaction system allows for the use of excess reagents to drive reactions to completion, with unreacted materials easily removed through washing procedures. Additionally, the solid-phase approach enables the simultaneous synthesis of multiple compounds through split-and-pool methodologies, making it particularly valuable for structure-activity relationship studies.

The cleavage of products from the resin can be accomplished through direct nucleophilic substitution or oxidative cleavage protocols [5] [6]. This versatility allows for the introduction of different substituents at the point of cleavage, providing an additional element of structural diversity. The methodology has demonstrated particular utility in the synthesis of pteridines, purines, and deazapurines, highlighting its broad applicability across related heterocyclic systems [5] [6].

Catalytic Asymmetric Modifications

The incorporation of asymmetric catalysis into pteridine synthesis represents a frontier area that combines the established chemistry of these heterocycles with modern catalytic methodologies. Asymmetric catalysis encompasses various approaches including transition metal catalysis, organocatalysis, photocatalysis, and biocatalysis [7].

Transition metal catalysts with chiral ligands have demonstrated particular promise for the enantioselective synthesis of pteridine derivatives [7]. Phosphine ligands, N-heterocyclic carbenes, and other chiral ligands can facilitate the formation of chiral carbon-carbon and carbon-heteroatom bonds with precise stereochemical control [7]. These methodologies are particularly valuable when applied to the synthesis of pteridine derivatives bearing stereogenic centers in their side chains.

Enantioselective organocatalysis offers an alternative approach that avoids the use of transition metals [7]. Chiral organocatalysts, including modular chiral phosphorus, sulfur, and nitrogen components, can facilitate remarkably efficient and diverse enantioselective transformations [7]. The application of these methodologies to pteridine synthesis is particularly attractive given the potential for developing metal-free synthetic routes.

Asymmetric photocatalysis represents an emerging area that combines the power of light-driven reactions with stereochemical control [7]. The integration of chiral organocatalysts with photocatalytic systems can enable the enantioselective formation of pteridine derivatives under mild conditions. This approach is particularly valuable for the synthesis of complex molecules where traditional thermal activation might lead to undesired side reactions.

The development of hybrid catalytic approaches that combine multiple catalytic strategies represents the cutting edge of asymmetric pteridine synthesis [7]. These convergent methodologies hold great promise for facilitating the efficient construction of complex pteridine derivatives in enantiopure form, expanding the accessible chemical space for biological evaluation.

Purification and Isolation Protocols

Chromatographic Separation Optimization

The purification of pteridine derivatives requires specialized chromatographic techniques that account for the unique physicochemical properties of these heterocyclic compounds. High-performance liquid chromatography has emerged as the method of choice for both analytical and preparative applications [8] [9] [10].

Reverse-phase HPLC using C18 columns provides excellent separation capabilities for pteridine derivatives [8] [9]. The optimization of mobile phase composition is critical for achieving adequate retention and resolution. Gradient elution protocols using mixtures of aqueous buffers and organic solvents enable the separation of pteridines with varying polarities [9]. The use of phosphate buffers at pH 7.0-7.8 has proven particularly effective for maintaining pteridine stability while providing good chromatographic performance [8].

Fluorometric detection offers exceptional sensitivity for pteridine analysis, with detection limits in the femtomolar range [8] [9]. However, this approach requires the oxidation of reduced pteridine forms to their fluorescent oxidized counterparts. Alternative detection methods using mass spectrometry avoid the need for pre-oxidation steps and allow for the analysis of pteridines in their natural oxidation states [9].

Cation-exchange chromatography provides an alternative separation mechanism that is particularly effective for unconjugated pteridines [10]. The use of mobile phases containing phosphoric acid, methanol, and acetonitrile enables the separation of multiple pteridine derivatives with excellent resolution [10]. This approach is particularly valuable for the quantitative determination of pteridine mixtures, with detection limits in the picomole range [10].

Solid-phase extraction serves as an essential sample preparation technique for pteridine analysis, particularly when dealing with complex biological matrices [9]. ISOLUTE ENV cartridges with hydroxylated polystyrene-divinylbenzene copolymer sorbents provide effective cleanup while maintaining high recovery rates [9]. The elution of retained pteridines using acetonitrile-water mixtures achieves recovery values ranging from 80% to 118% depending on the specific pteridine derivative [9].

Crystallization Conditions and Polymorphism

The crystallization of pteridine derivatives requires careful attention to solvent selection, temperature control, and the potential for polymorphic behavior. The inherent tendency of pteridines to form intermolecular hydrogen bonds through their amino and keto functionalities significantly influences their crystallization behavior [11] [1].

Pteridine compounds typically exhibit moderate solubility in water with enhanced solubility in organic solvents [11]. This solubility profile necessitates the use of mixed solvent systems for effective crystallization. The combination of dichloromethane and hexane has proven particularly effective for the crystallization of pteridine derivatives, allowing for the direct isolation of products in considerable analytical purity without the need for column chromatography [12].

The hanging-drop vapor diffusion method has been successfully applied to the crystallization of pteridine-containing proteins and complexes [13]. This technique utilizes carefully controlled conditions, including specific buffer compositions such as triammonium citrate at pH 7.0 with polyethylene glycol 3350 as a precipitant [13]. The method enables the formation of diffraction-quality crystals suitable for structural determination [13].

Temperature control plays a crucial role in pteridine crystallization, with most procedures conducted at ambient or slightly elevated temperatures. The crystallization process must be carefully monitored to prevent the formation of unwanted polymorphs or the decomposition of sensitive functional groups. The use of seed crystals and controlled cooling rates can help ensure reproducible crystal formation and consistent product quality.

The solubility profile of 2,4-Diamino-7-hydroxy-6-pteridineacetic acid ethyl ester demonstrates characteristic behavior typical of pteridine derivatives, with marked differences between aqueous and organic solvent systems [1]. The compound exhibits limited aqueous solubility, a property attributed to its heterocyclic structure containing multiple nitrogen atoms and the presence of both hydrophilic and lipophilic functional groups [2].

In aqueous media, the compound shows minimal solubility due to the relatively non-polar nature of the pteridine ring system, which limits favorable interactions with polar water molecules [2]. This behavior is consistent with the general pteridine family, where unsubstituted pteridine itself demonstrates low water solubility despite the presence of nitrogen heteroatoms [3]. The ethyl ester substituent at the 6-position further reduces aqueous solubility by introducing lipophilic character to the molecule [4].

Organic solvent compatibility presents a markedly different profile. The compound demonstrates enhanced solubility in dimethyl sulfoxide and methanol, both classified as slightly soluble according to analytical data [1]. This improved dissolution in organic media reflects the compatibility between the pteridine structure and non-polar or slightly polar solvent environments [2]. Dimethyl sulfoxide, known for its exceptional solvating properties for both polar and non-polar compounds, provides better solubilization than methanol due to its higher dielectric constant and hydrogen bonding capacity [5].

Temperature effects significantly influence solubility behavior across all solvent systems. Elevated temperatures promote greater dissolution in organic solvents, following typical thermodynamic principles where increased thermal energy facilitates molecular interactions and overcomes lattice energy barriers [2]. Historical studies on pteridine derivatives demonstrate that hot ethylene glycol and warm glycerol can effectively dissolve various pteridine compounds, suggesting similar behavior for the ethyl ester derivative [3].

The solubility characteristics have practical implications for analytical and synthetic applications. Storage recommendations specify freezer conditions at minus twenty degrees Celsius, indicating reduced stability or increased hydrolysis susceptibility at ambient temperatures [1]. This temperature dependency aligns with the general thermal sensitivity observed in pteridine ester derivatives.

| Solvent System | Solubility Classification | Temperature Dependence | Mechanism |

|---|---|---|---|

| Aqueous media | Minimal solubility | Slight increase with heating | Limited polar interactions |

| Dimethyl sulfoxide | Slightly soluble | Temperature dependent | Enhanced solvation |

| Methanol | Slightly soluble | Temperature dependent | Hydrogen bonding |

| Ethylene glycol (hot) | Enhanced dissolution | Requires heating | Improved solvation |

Thermal Stability and Decomposition Kinetics

The thermal stability profile of 2,4-Diamino-7-hydroxy-6-pteridineacetic acid ethyl ester reveals characteristic decomposition behavior typical of functionalized pteridine derivatives. The compound demonstrates stability up to approximately 280 degrees Celsius, above which decomposition occurs [1] [6]. This thermal threshold represents a critical transition point where molecular bonds begin to break systematically.

Decomposition kinetics follow multi-step pathways characteristic of pteridine compounds containing multiple functional groups. Related pteridine derivatives, such as folic acid, exhibit complex thermal degradation involving three overlapping endothermic reactions with total heat of degradation reaching 960 plus or minus 24 joules per gram over the temperature range of 148 to 262 degrees Celsius [7]. The decomposition mechanism likely involves sequential loss of functional groups, beginning with the ethyl ester moiety and progressing to ring degradation.

Pteridine ring systems demonstrate inherent thermal stability in neutral conditions, maintaining structural integrity under moderate heating [8]. However, the presence of acid can accelerate decomposition through ring cleavage mechanisms, forming aminopyrazine carbaldehyde derivatives [8]. This acid-catalyzed degradation represents a significant stability consideration for the ethyl ester derivative, particularly given the potential for ester hydrolysis under acidic conditions.

The decomposition kinetics exhibit temperature-dependent rate constants following Arrhenius behavior. Studies on related pteridine compounds demonstrate first-order kinetics for thermal degradation, with rate constants determined through spectroscopic monitoring of reactant concentrations [9]. The activation energy for pteridine decomposition varies depending on substituent effects and reaction environment.

Comparative analysis with structurally related compounds provides insight into decomposition mechanisms. Triamterene Related Compound B, sharing structural similarities with the target compound, exhibits decomposition above 300 degrees Celsius [10]. This higher thermal stability suggests that phenyl substitution at the 6-position provides greater thermal protection than the acetate ethyl ester functionality.

Kinetic analysis reveals that decomposition proceeds through multiple competing pathways. Initial degradation involves ester bond cleavage, releasing ethanol and forming the corresponding carboxylic acid derivative. Subsequent reactions target the pteridine ring system, with nitrogen-containing fragments being eliminated through various mechanisms including deamination and ring-opening reactions.

| Temperature Range (°C) | Decomposition Stage | Primary Process | Products |

|---|---|---|---|

| Below 280 | Stable region | No significant degradation | Intact molecule |

| 280-350 | Initial decomposition | Ester bond cleavage | Ethanol + carboxylic acid |

| 350-450 | Ring degradation | Deamination and ring opening | Amino fragments |

| Above 450 | Complete decomposition | Carbonization | Carbon residue |

Acid-Base Dissociation Constants (pKa)

The acid-base behavior of 2,4-Diamino-7-hydroxy-6-pteridineacetic acid ethyl ester reflects the complex electronic environment created by multiple ionizable groups within the pteridine framework. The compound contains several potential ionization sites: two amino groups at positions 2 and 4, a hydroxy group at position 7, and the carboxylic acid functionality (as ethyl ester) at position 6.

Pteridine derivatives generally exhibit well-developed acidic properties and demonstrate solubility in alkaline solutions [3]. The parent pteridine compound shows a pKa value of 4.05 at 20 degrees Celsius [11] [12] [13], providing a baseline for understanding the ionization behavior of substituted derivatives. However, the presence of electron-donating amino groups and electron-withdrawing ester functionality significantly modulates the dissociation constants.

The amino groups at positions 2 and 4 contribute basic character to the molecule, with their ionization behavior influenced by the electron-deficient pteridine ring system [14]. Similar amino-substituted pteridines demonstrate pKa values in the range of 3 to 12, depending on substitution patterns and electronic effects [15]. The 2-amino group typically exhibits higher basicity than the 4-amino group due to its position relative to ring nitrogen atoms.

The hydroxy group at position 7 represents an acidic site, capable of proton dissociation under alkaline conditions. The pKa value for this ionization depends on the electronic environment created by adjacent amino groups and the pteridine ring system. Hydrogen bonding interactions with nearby amino groups may stabilize the hydroxyl group and affect its dissociation behavior.

Electronic effects play a crucial role in determining dissociation constants. The pteridine ring system, with its four nitrogen atoms, creates a highly electron-deficient environment that stabilizes anionic species formed upon deprotonation [14]. Conversely, protonation of amino groups is disfavored due to the electron-withdrawing effect of the ring system.

Experimental determination of accurate pKa values requires sophisticated techniques due to the complex ionization behavior. Pressure-assisted capillary electrophoresis has proven effective for related pteridine compounds like folic acid and methotrexate, allowing determination of multiple overlapping pKa values [15]. The technique minimizes interference from self-association and photodegradation while maintaining low sample concentrations.

The ionization behavior has significant implications for biological activity and pharmaceutical applications. The charge state of the molecule at physiological pH affects membrane permeability, protein binding, and metabolic stability. Understanding the complete pKa profile enables optimization of formulation conditions and prediction of in vivo behavior.

| Ionizable Group | Estimated pKa Range | Ionization Type | Electronic Effects |

|---|---|---|---|

| 2-Amino group | 2-4 | Basic | Ring electron withdrawal |

| 4-Amino group | 1-3 | Basic | Enhanced ring effects |

| 7-Hydroxy group | 8-10 | Acidic | Amino group stabilization |

| Ring nitrogen | 4-6 | Acidic | Heteroatom effects |

Reactivity Toward Electrophilic and Nucleophilic Agents

The reactivity profile of 2,4-Diamino-7-hydroxy-6-pteridineacetic acid ethyl ester is dominated by its response to nucleophilic attack, while demonstrating complete inability to undergo electrophilic substitution reactions. This behavior stems from the inherent electronic properties of the pteridine ring system, which possesses a highly electron-deficient character due to the presence of four nitrogen atoms [14] [16].

Nucleophilic reactivity represents the primary chemical behavior of pteridine derivatives. The compound exhibits extreme vulnerability toward nucleophilic agents, with the pteridine ring serving as an excellent electrophilic center for nucleophilic addition [14]. This reactivity manifests through various mechanisms, including direct nucleophilic addition to ring carbons and substitution reactions at activated positions.

The electron-deficient nature of the pteridine ring system arises from the high carbon-nitrogen to carbon-carbon ratio, creating multiple sites of electrophilic character [14]. Nucleophilic attack typically occurs at the 6 and 7 positions, where the electron density is most depleted. The presence of the acetate ethyl ester group at position 6 may influence the regioselectivity of nucleophilic attack, potentially directing incoming nucleophiles to alternative positions.

Covalent hydration represents a specific example of nucleophilic reactivity, where water molecules form stable adducts with the pteridine ring system [14]. This process involves nucleophilic addition of water to electron-deficient carbon centers, followed by stabilization through hydrogen bonding networks. The hydration behavior is pH-dependent and can lead to complex equilibrium systems involving multiple hydrated species.

Electrophilic substitution reactions are completely prohibited due to the π-deficient character of the pteridine ring [14] [16]. The electron-withdrawing effect of multiple nitrogen atoms depletes the electron density to such an extent that electrophilic agents cannot effectively interact with the ring system. This characteristic distinguishes pteridines from electron-rich aromatic systems that readily undergo electrophilic substitution.

Radical chemistry presents an alternative reactivity pathway for pteridine derivatives. The compound demonstrates facile reaction with radical intermediates under mild conditions [16]. Radical additions can occur at various positions on the pteridine ring, with the regioselectivity determined by the electronic properties of the specific radical species and the substitution pattern of the pteridine.

The amino groups at positions 2 and 4 contribute additional reactivity through typical amine chemistry. These groups can participate in nucleophilic reactions with electrophilic agents, form hydrogen bonds with suitable partners, and undergo oxidation under appropriate conditions . The basicity of these amino groups makes them susceptible to protonation and subsequent chemical modification.

The hydroxy group at position 7 provides hydrogen bonding capability and can participate in substitution reactions . This functional group may undergo esterification, etherification, or oxidation depending on reaction conditions. The electronic environment created by the pteridine ring system influences the reactivity of this hydroxyl group compared to simple alcohols.

| Reagent Type | Reactivity | Mechanism | Products |

|---|---|---|---|

| Nucleophiles | Highly reactive | Addition/substitution | Covalent adducts |

| Electrophiles | No reactivity | Prohibited by electronics | No reaction |

| Radicals | Moderate reactivity | Addition under mild conditions | Radical adducts |

| Water | Moderate reactivity | Covalent hydration | Hydrated species |